molecular formula C8H11NO2 B591056 4-[(1R)-1-Aminoethyl]benzene-1,2-diol CAS No. 134856-03-4

4-[(1R)-1-Aminoethyl]benzene-1,2-diol

Cat. No.: B591056
CAS No.: 134856-03-4
M. Wt: 153.181
InChI Key: HLADORYGYPYJHO-RXMQYKEDSA-N
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Description

®-4-(1-Aminoethyl)-1,2-benzenediol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an aminoethyl group attached to a benzenediol structure, making it a versatile molecule in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-1,2-benzenediol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of a biocatalyst, such as omega-transaminase, which provides high selectivity and chiral purity. The reaction conditions often include a buffer solution, coenzyme, and cosolvent, with the reaction carried out under controlled temperature and vacuum conditions .

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)-1,2-benzenediol may involve large-scale biocatalytic processes. These processes are optimized for high yield and purity, often using simple acid-alkali extraction, concentration, and crystallization techniques for post-treatment .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

®-4-(1-Aminoethyl)-1,2-benzenediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(1-Aminoethyl)-1,2-benzenediol is unique due to its specific chiral configuration and the presence of both amino and diol functional groups. This combination allows for diverse chemical reactivity and a wide range of applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLADORYGYPYJHO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274547
Record name 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134856-03-4
Record name 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134856-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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